molecular formula C11H17NO4 B11882185 3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid CAS No. 801205-46-9

3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B11882185
CAS No.: 801205-46-9
M. Wt: 227.26 g/mol
InChI Key: IJRIVBGOBYWUOO-UHFFFAOYSA-N
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Description

3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[45]decane-4-carboxylic acid is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires a base such as sodium hydride and is conducted in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the oxygen and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

801205-46-9

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

3,8-dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-7-8(9(13)14)11(16-10(7)15)3-5-12(2)6-4-11/h7-8H,3-6H2,1-2H3,(H,13,14)

InChI Key

IJRIVBGOBYWUOO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2(CCN(CC2)C)OC1=O)C(=O)O

Origin of Product

United States

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